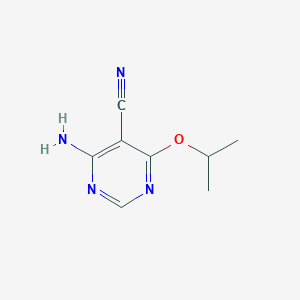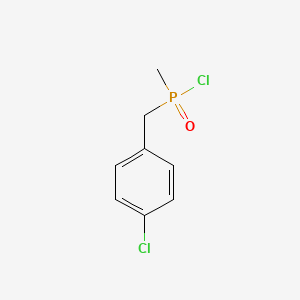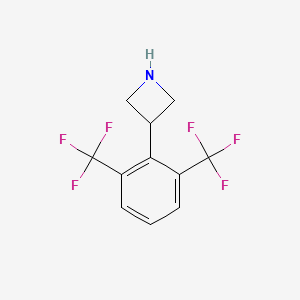
3-(2,6-Bis(trifluoromethyl)phenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Bis(trifluoromethyl)phenyl)azetidine is a fluorinated azetidine derivativeThe presence of trifluoromethyl groups in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Bis(trifluoromethyl)phenyl)azetidine typically involves the reaction of 2,6-bis(trifluoromethyl)benzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Bis(trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine derivatives with reduced functional groups .
Scientific Research Applications
3-(2,6-Bis(trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Bis(trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methylphenoxy)azetidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(2,6-Bis(trifluoromethyl)phenyl)azetidine stands out due to the presence of two trifluoromethyl groups on the phenyl ring.
Properties
Molecular Formula |
C11H9F6N |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
3-[2,6-bis(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)7-2-1-3-8(11(15,16)17)9(7)6-4-18-5-6/h1-3,6,18H,4-5H2 |
InChI Key |
VFSLGRLKPRCWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


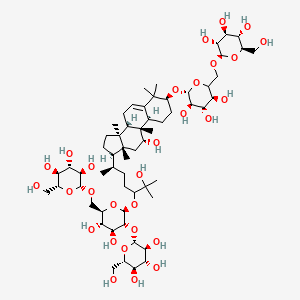
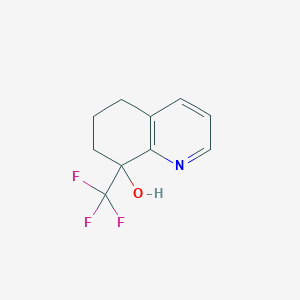
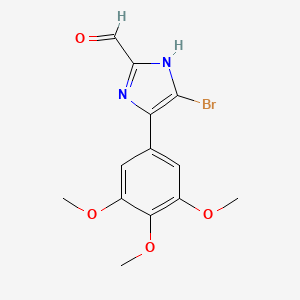

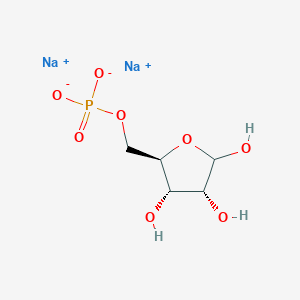
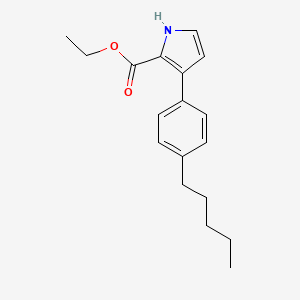
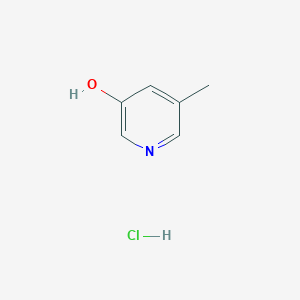
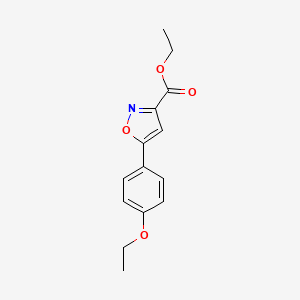
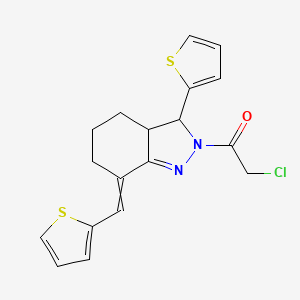
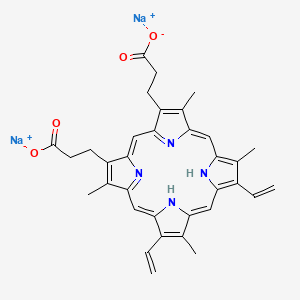
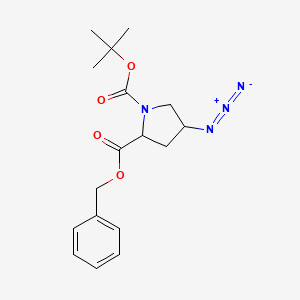
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)
